2-Methylpropyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms and bonds in the molecule .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions such as Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be represented through ball-and-stick models or space-filling models . The InChI and SMILES strings are also used to represent the structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on the functional groups present in the molecule .Physical and Chemical Properties Analysis
This includes properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the structure of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylpropyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-13-6-8-14(9-7-13)16-15(12(4)19-18(22)20-16)17(21)23-10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNOHJFTMOEZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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